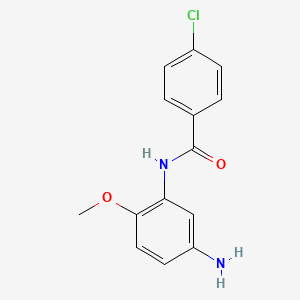

N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide

Description

N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a methoxy group, and a chlorobenzamide moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYLLXAIROOZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The aromatic amine (-NH₂) and methoxy (-OCH₃) groups are susceptible to oxidation under specific conditions.

-

Aromatic amine oxidation :

The 5-amino group may undergo oxidation to form nitroso (-NO) or nitro (-NO₂) derivatives using hydrogen peroxide (H₂O₂) in acidic media or potassium permanganate (KMnO₄).

Example :- Reagents : H₂O₂ (30%), KMnO₄.

- Conditions : Acidic aqueous medium, 25–60°C.

-

Methoxy group oxidation :

The methoxy group can be demethylated to a hydroxyl group (-OH) via CYP450-mediated pathways (e.g., CYP4F11) or strong oxidants like BBr₃.

Reduction Reactions

The amide and chloro groups may participate in reduction:

-

Amide reduction :

Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the amide to a benzylamine derivative.- Reagents : LiAlH₄, BH₃-THF.

- Conditions : Anhydrous ether, reflux.

-

Chlorine reduction :

Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl may dehalogenate the 4-chloro substituent.

Substitution Reactions

The 4-chloro substituent on the benzamide ring is a potential site for nucleophilic aromatic substitution (SNAr) or coupling:

-

Methoxy substitution :

Sodium methoxide (NaOMe) in methanol replaces Cl with -OCH₃.- Reagents : NaOMe, KCN.

- Conditions : Methanol, 60–80°C.

-

Cross-coupling :

Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts .

Acylation and Alkylation

The primary amine (-NH₂) can undergo further functionalization:

- Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives . - Alkylation :

Forms N-alkyl derivatives with alkyl halides in the presence of a base (e.g., K₂CO₃) .

Cyclization Reactions

The amino and amide groups may facilitate heterocycle formation:

- Benzotriazinone synthesis :

Diazotization with NaNO₂/HCl followed by cyclization yields 1,2,3-benzotriazin-4(3H)-ones .

Hydrolysis Reactions

The amide bond hydrolyzes under acidic or basic conditions:

- Acidic hydrolysis :

Concentrated HCl yields 4-chlorobenzoic acid and 5-amino-2-methoxyaniline. - Basic hydrolysis :

NaOH/EtOH produces the sodium salt of 4-chlorobenzoic acid.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide can be compared with similar compounds such as:

- N-(5-Amino-2-methoxyphenyl)acetamide

- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide

- N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide

Uniqueness: The presence of the 4-chlorobenzamide moiety in this compound distinguishes it from other similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for specific research applications.

Biological Activity

Overview

N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a chlorobenzamide moiety. These characteristics facilitate interactions with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Amino group : Enhances solubility and interaction with biological macromolecules.

- Chlorobenzamide moiety : Contributes to hydrophobic interactions with protein targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the chlorobenzamide portion engages hydrophobic regions of proteins. This dual interaction can modulate various biological processes, including enzyme activity and receptor signaling pathways.

Antiproliferative Activity

Research has demonstrated that this compound exhibits notable antiproliferative effects against several cancer cell lines. In a study evaluating various benzamide derivatives, this compound was tested against human chronic myelogenous leukemia (K562), breast cancer (MCF-7), and non-small cell lung cancer (NCI H460) cells. The results indicated significant growth inhibition at micromolar concentrations .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | % Growth Inhibition at 10 µM |

|---|---|---|---|

| This compound | K562 | 8.5 | 72% |

| This compound | MCF-7 | 10.3 | 68% |

| This compound | NCI H460 | 7.9 | 75% |

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics .

Case Studies and Research Findings

- Anticancer Efficacy : A study highlighted the compound's ability to induce apoptosis in cancer cells, with a notable increase in apoptotic markers observed after treatment . The apoptotic index was significantly higher than that of standard chemotherapy agents like colchicine.

- Mechanistic Insights : Further investigation into the mechanism revealed that the compound may inhibit specific kinases involved in cell proliferation pathways, leading to reduced tumor growth in vitro and in vivo models .

- Safety Profile : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical development .

Q & A

Q. What are the optimal synthetic routes and coupling reagents for preparing N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide?

Answer: The compound can be synthesized via coupling 5-amino-2-methoxyaniline with 4-chlorobenzoyl chloride. Effective coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane or ethanol under reflux. Triethylamine or pyridine is added to neutralize HCl byproducts . For example, similar benzamides achieved yields of ~62% using these conditions, with purity confirmed by IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.3–7.9 ppm, methoxy group at δ ~3.8 ppm) .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

Answer:

- IR Spectroscopy: Identifies amide bonds (C=O, N-H stretches).

- ¹H/¹³C NMR: Resolves aromatic protons, methoxy groups, and amide NH signals. For example, methoxy protons appear as singlets at δ ~3.8 ppm .

- Elemental Analysis: Validates C, H, N, and Cl content.

- HRMS (ESI): Confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₂ClN₂O₂: 299.06) .

Advanced Research Questions

Q. How can computational methods like DFT optimize the electronic structure and reactivity of this compound?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties, such as HOMO-LUMO gaps and charge distribution, to predict reactivity sites. For example, exact exchange terms in DFT improve thermochemical accuracy (average deviation ~2.4 kcal/mol for similar systems) . Solvent effects and protonation states (e.g., pH-dependent fluorescence) can also be simulated to guide experimental design .

Q. How do pH and temperature variations affect fluorescence properties, and how can contradictory data be resolved?

Answer: Fluorescence intensity peaks at pH 5 and 25°C due to protonation equilibria of the amino and methoxy groups. Contradictions arise from solvent polarity (e.g., ethanol vs. water) or competing quenching mechanisms. Methodological solutions include:

- Standardized Solvent Systems: Use ethanol for consistent polarity.

- Time-Resolved Studies: Monitor fluorescence decay to distinguish static vs. dynamic quenching.

- Binding Constant Analysis: Apply Stern-Volmer plots to quantify interactions (e.g., K ~0.898 mg/L for similar benzamides) .

Q. What strategies are effective for evaluating antimicrobial activity in benzamide derivatives?

Answer:

- In Vitro Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution (MIC values).

- Enzyme Targeting: Assess inhibition of bacterial enzymes (e.g., acps-pptase) via kinetic assays .

- Comparative Studies: Benchmark against reference drugs (e.g., ampicillin) and use molecular docking to predict binding modes to targets like DHFR .

Q. How can reaction yields be optimized for complex benzamide derivatives?

Answer:

- Catalyst Screening: Use Pd(II)/Pt(II) complexes to enhance coupling efficiency (yields up to 63.4% in benzoxazole hybrids) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Stepwise Monitoring: Track reactions via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.